molecular formula C6H4BrClO B1280867 2-Bromo-3-chlorophenol CAS No. 855836-62-3

2-Bromo-3-chlorophenol

Cat. No. B1280867
M. Wt: 207.45 g/mol
InChI Key: SJFAAIBDKRBLMN-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorophenol is a chemical compound with the molecular formula C6H4BrClO. It has an average mass of 207.452 Da and a monoisotopic mass of 205.913391 Da .


Synthesis Analysis

The synthesis of 2-Bromo-3-chlorophenol has been reported in various studies. For instance, substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-chlorophenol consists of a phenol group with bromine and chlorine substituents. The InChI code for this compound is 1S/C6H4BrClO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H .


Physical And Chemical Properties Analysis

2-Bromo-3-chlorophenol is a solid at room temperature. It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Determination of Chlorophenols in Water

  • Scientific Field : Environmental Science .
  • Application Summary : 2-Bromo-3-chlorophenol is used in the analysis of phenolic compounds in water . Phenolic compounds, either phenol or related substituted species, are involved in many industrial and chemical processes as either reagents or byproducts . Their ubiquitous presence and widespread use makes pollution with phenols very likely .
  • Methods of Application : U.S. EPA method 528 provides guidelines for the GC-MS analysis of phenols in water . The method includes all the steps necessary to collect, prepare, and analyze samples and data . U.S. EPA 528 dictates the use of SPE cartridges for extraction and purification of analytes . The system used in this analysis includes a TRACE 1310 GC, a TriPlus RSH autosampler, and an ISQ LT mass spectrometer, controlled by the Chromeleon 7.2 CDS software . The purification and extraction was performed by the Dionex AutoTrace 280 SPE instrument .
  • Results or Outcomes : This application is a viable solution for the determination and quantification of water contamination by phenols .

Use in Chromatography or Mass Spectrometry

  • Scientific Field : Analytical Chemistry .
  • Application Summary : 2-Bromo-3-chlorophenol may be used in chromatography or mass spectrometry applications . These techniques are often used to separate, identify, and quantify compounds in a mixture .
  • Methods of Application : The specific methods of application would depend on the type of chromatography or mass spectrometry being used, the nature of the sample, and the specific research question .
  • Results or Outcomes : The outcomes would vary depending on the specific experiment. In general, these techniques can provide detailed information about the composition of a mixture .

Use in Synthesis

  • Scientific Field : Organic Chemistry .
  • Application Summary : 2-Bromo-3-chlorophenol can be used as a starting material in the synthesis of other organic compounds .
  • Methods of Application : The specific methods of application would depend on the target compound being synthesized .
  • Results or Outcomes : The outcomes would vary depending on the specific synthesis. In general, this compound can be used to create a wide range of other compounds .

Use in Chromatography or Mass Spectrometry

  • Scientific Field : Analytical Chemistry .
  • Application Summary : 2-Bromo-3-chlorophenol may be used in chromatography or mass spectrometry applications . These techniques are often used to separate, identify, and quantify compounds in a mixture .
  • Methods of Application : The specific methods of application would depend on the type of chromatography or mass spectrometry being used, the nature of the sample, and the specific research question .
  • Results or Outcomes : The outcomes would vary depending on the specific experiment. In general, these techniques can provide detailed information about the composition of a mixture .

Use in Synthesis

  • Scientific Field : Organic Chemistry .
  • Application Summary : 2-Bromo-3-chlorophenol can be used as a starting material in the synthesis of other organic compounds .
  • Methods of Application : The specific methods of application would depend on the target compound being synthesized .
  • Results or Outcomes : The outcomes would vary depending on the specific synthesis. In general, this compound can be used to create a wide range of other compounds .

Safety And Hazards

This compound is considered hazardous. It can cause harm if inhaled, and it can cause skin and eye irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-bromo-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFAAIBDKRBLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479253
Record name 2-Bromo-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chlorophenol

CAS RN

855836-62-3
Record name 2-Bromo-3-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855836-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Suresh, S Annalakshmi, K Pitchumani - Tetrahedron, 2007 - Elsevier
Cyclodextrin acts as a restricting nanovessel to enhance regioselectivity in bromination of substituted phenols such as 3-nitrophenol, 2-chlorophenol, 3-chlorophenol, and 4-…
Number of citations: 26 www.sciencedirect.com
A Saeed, M Altarawneh, G Hefter… - Journal of Chemical & …, 2016 - ACS Publications
This contribution reports standard gas-phase enthalpies of formation (Δ f H 298 ), entropies (S 298 ), and heat capacities (C p (T)) for all plausible 64 bromochlorophenols (BCPs) at the …
Number of citations: 3 pubs.acs.org
AK Shaikh - 2014 - olympias.lib.uoi.gr
… 182 were obtained by radical cyclization of precursors of type 181, easily prepared by the reaction of Baylis-Hilman adducts 179 and 2-bromophenol, 2bromo-3-chlorophenol or 2-bromo…
Number of citations: 2 olympias.lib.uoi.gr
RE Spillett - 1964 - search.proquest.com
The literature on substituent effects in electrophilic aromatic hydrogen exchange reactions and in naphthalene compounds is reviewed A number of halogen-and methyl-(or methoxyl-) …
Number of citations: 3 search.proquest.com
SM Devine, MP Challis, JK Kigotho, G Siddiqui… - European Journal of …, 2021 - Elsevier
The emergence of Plasmodium falciparum resistance to frontline antimalarials, including artemisinin combination therapies, highlights the need for new molecules that act via novel …
Number of citations: 10 www.sciencedirect.com

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